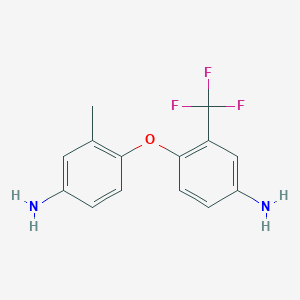propanedinitrile CAS No. 915124-74-2](/img/structure/B14198985.png)
[(5-Chloro-1,3-benzoxazol-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile is a compound that belongs to the benzoxazole family. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For (5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile, a common synthetic route involves the reaction of 2-aminophenol with a chlorinated aldehyde under solvent-free conditions using a pent-ethylene diammonium pentachloro bismuth catalyst .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance the yield and efficiency of the reactions . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
(5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their antibacterial and anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile include other benzoxazole derivatives, such as:
- 2-(4-Bromophenyl)-5-(prop-1-en-2-yl)-1,3,4-oxadiazole
- 5-(3-Chlorophenyl)-4-hydroxymethyloxazole
- 2-Chloro-3-ethylbenzo[d]oxazol-3-ium tetrafluoroborate
Uniqueness
What sets (5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile apart from these similar compounds is its unique combination of a benzoxazole core with a trifluoropropyl group.
Propriétés
Numéro CAS |
915124-74-2 |
|---|---|
Formule moléculaire |
C14H9ClF3N3O |
Poids moléculaire |
327.69 g/mol |
Nom IUPAC |
2-[(5-chloro-1,3-benzoxazol-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C14H9ClF3N3O/c15-9-1-2-11-10(5-9)21-12(22-11)6-13(7-19,8-20)3-4-14(16,17)18/h1-2,5H,3-4,6H2 |
Clé InChI |
ASXBPKDIXRYLDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C(O2)CC(CCC(F)(F)F)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


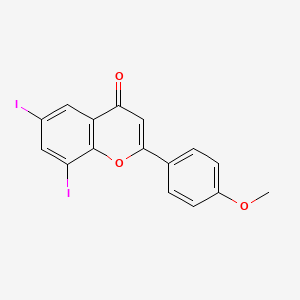
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)

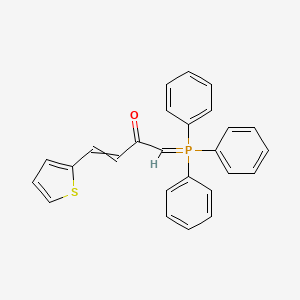
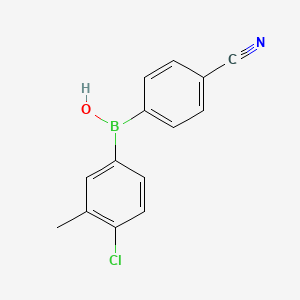
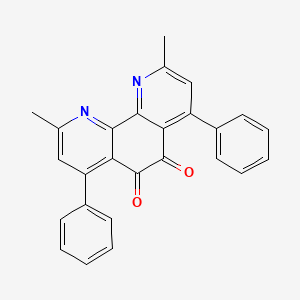
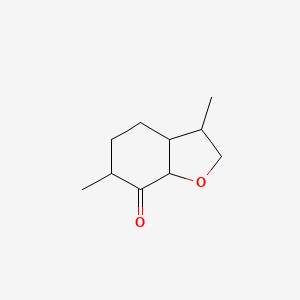
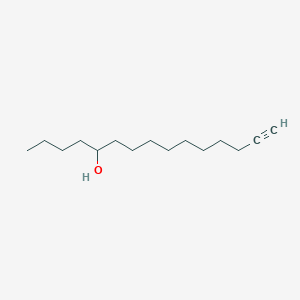
![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
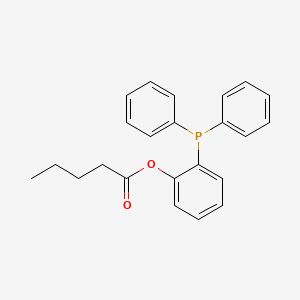
![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)
